4-Tert-butylbenzene-1,3-diamine 4-Tert-butylbenzene-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 10362-14-8
VCID: VC7934455
InChI: InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3
SMILES: CC(C)(C)C1=C(C=C(C=C1)N)N
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

4-Tert-butylbenzene-1,3-diamine

CAS No.: 10362-14-8

Cat. No.: VC7934455

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

4-Tert-butylbenzene-1,3-diamine - 10362-14-8

Specification

CAS No. 10362-14-8
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 4-tert-butylbenzene-1,3-diamine
Standard InChI InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3
Standard InChI Key JFQJDZQPICZGJF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=C(C=C1)N)N
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)N)N

Introduction

Structural and Molecular Characteristics

4-Tert-butylbenzene-1,3-diamine (C₁₀H₁₆N₂) is a derivative of o-phenylenediamine, with a tert-butyl substituent at the 4-position. The tert-butyl group introduces significant steric bulk, influencing the compound’s solubility and reactivity. Key molecular parameters include:

PropertyValueSource
Molecular Weight164.25 g/mol
Density1.027 g/cm³
Boiling Point318.1°C at 760 mmHg
Flash Point173.4°C
LogP (Partition Coefficient)3.356

The compound’s IUPAC name, 4-tert-butylbenzene-1,3-diamine, reflects its substitution pattern. Its amine groups are positioned at the 1 and 3 positions on the benzene ring, while the tert-butyl group occupies the 4 position. This configuration enhances stability in acidic environments compared to unsubstituted diamines .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-tert-butylbenzene-1,3-diamine typically involves a two-step process:

  • Nitration of tert-butylbenzene: Introduction of nitro groups at the 1 and 3 positions using a nitrating agent (e.g., HNO₃/H₂SO₄) to yield 4-tert-butyl-1,3-dinitrobenzene.

  • Catalytic Hydrogenation: Reduction of the nitro groups to amines using hydrogen gas and a palladium or platinum catalyst .

A patent by Imperial Chemical Industries Limited (US3984551 A1, 1976) describes optimized conditions for large-scale production, emphasizing temperature control (80–120°C) and solvent selection (e.g., ethanol/water mixtures) to achieve yields exceeding 85% .

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and safety:

  • Catalyst Recovery: Nickel or Raney nickel catalysts are preferred for their recyclability.

  • Waste Management: Neutralization of acidic byproducts and solvent distillation for reuse.

  • Purity Control: Recrystallization from toluene or heptane ensures ≥97% purity, as specified in commercial product standards .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (0.12 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The tert-butyl group enhances thermal stability, with decomposition observed only above 250°C .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 6.50–6.70 (m, 3H, aromatic H).

    • ¹³C NMR: δ 29.7 (tert-butyl CH₃), 34.5 (tert-butyl C), 115–135 ppm (aromatic C).

  • FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .

Chemical Reactivity and Applications

Reactivity Profile

The amine groups participate in nucleophilic substitution, acylation, and condensation reactions:

  • Acylation: Reacts with acyl chlorides to form diamides.

  • Schiff Base Formation: Condenses with aldehydes to generate imine linkages.

  • Polymerization: Serves as a monomer in polyurethane and polyamide synthesis .

Polymer Synthesis

The diamine is used to synthesize thermally resistant polymers:

Polymer TypeApplicationKey Property
PolyurethanesAutomotive coatingsHigh abrasion resistance
PolyamidesAerospace componentsEnhanced tensile strength

Corrosion Inhibition

In acidic environments, the compound forms protective films on metal surfaces, reducing corrosion rates by up to 70% in steel alloys .

Future Research Directions

  • Pharmaceutical Applications: Investigation into antimicrobial and antitumor derivatives.

  • Green Synthesis: Development of solvent-free catalytic systems to reduce environmental impact.

  • Advanced Materials: Exploration of metal-organic frameworks (MOFs) incorporating the diamine as a linker.

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